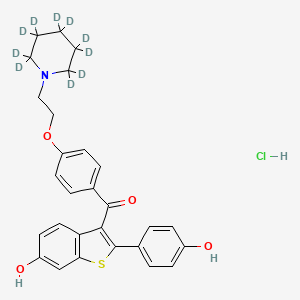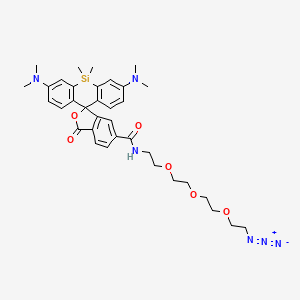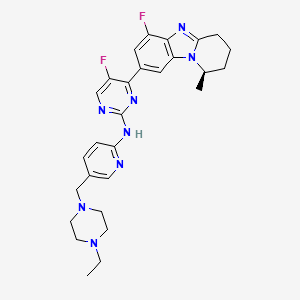
Tibremciclib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tibremciclib is a novel pharmaceutical agent that falls into the category of cyclin-dependent kinase inhibitors. It is primarily being researched for its potential as a targeted therapy in the treatment of various types of cancers, including breast cancer, lung cancer, and certain types of leukemia . This compound specifically targets cyclin-dependent kinase 4 and cyclin-dependent kinase 6, which are crucial for the transition from the G1 phase to the S phase of the cell cycle .
Preparation Methods
The preparation of Tibremciclib involves several synthetic routes and reaction conditions. One method includes the use of dimethyl sulfoxide, polyethylene glycol 300, and Tween 80 to prepare an in vivo formula . The industrial production methods for this compound are still under development, and detailed procedures are often proprietary to the companies involved in its production.
Chemical Reactions Analysis
Tibremciclib undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include cyclin-dependent kinase inhibitors and other specific reagents that target the cell cycle machinery . The major products formed from these reactions are typically derivatives of this compound that retain its antineoplastic properties.
Scientific Research Applications
Tibremciclib has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of cyclin-dependent kinases and their role in the cell cycle . In biology, it is used to investigate the mechanisms of cell proliferation and apoptosis. In medicine, this compound is being researched as a potential treatment for various types of cancers, including hormone receptor-positive, HER2-negative breast cancer, and non-small cell lung cancer . In industry, it is being developed as a targeted therapy for cancer treatment.
Mechanism of Action
. These kinases play a pivotal role in regulating the cell cycle. By inhibiting these kinases, Tibremciclib effectively halts the progression of the cell cycle, thereby preventing cancer cells from proliferating . This mechanism of action not only curtails tumor growth but also sensitizes cancer cells to other forms of treatment, such as chemotherapy and radiation .
Comparison with Similar Compounds
Tibremciclib is unique in its specificity for cyclin-dependent kinase 4 and cyclin-dependent kinase 6. Similar compounds include Abemaciclib, Dinaciclib, Palbociclib, and Ribociclib . These compounds also target cyclin-dependent kinases but may have different selectivity and efficacy profiles. For example, Abemaciclib is a dual inhibitor of cyclin-dependent kinase 4 and cyclin-dependent kinase 6, while Dinaciclib targets cyclin-dependent kinase 1, cyclin-dependent kinase 2, cyclin-dependent kinase 5, and cyclin-dependent kinase 9 .
Properties
CAS No. |
2397678-18-9 |
|---|---|
Molecular Formula |
C28H32F2N8 |
Molecular Weight |
518.6 g/mol |
IUPAC Name |
N-[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]-5-fluoro-4-[(1R)-6-fluoro-1-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-8-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C28H32F2N8/c1-3-36-9-11-37(12-10-36)17-19-7-8-24(31-15-19)33-28-32-16-22(30)26(35-28)20-13-21(29)27-23(14-20)38-18(2)5-4-6-25(38)34-27/h7-8,13-16,18H,3-6,9-12,17H2,1-2H3,(H,31,32,33,35)/t18-/m1/s1 |
InChI Key |
XOJPAVACYRFOBK-GOSISDBHSA-N |
Isomeric SMILES |
CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C6N5[C@@H](CCC6)C)F |
Canonical SMILES |
CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C6N5C(CCC6)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


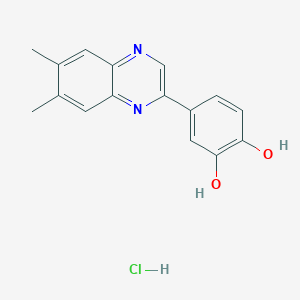

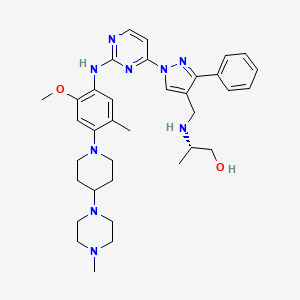
![(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoic acid](/img/structure/B12370491.png)

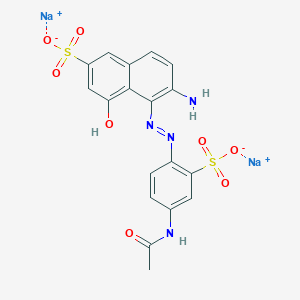
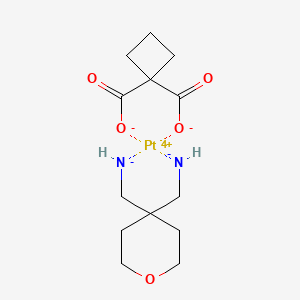
![7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12370520.png)
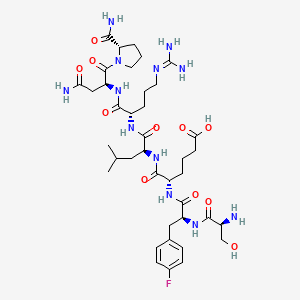
![(4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S,3R)-1-[[(2S,3S)-1-(carboxymethylamino)-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12370527.png)
